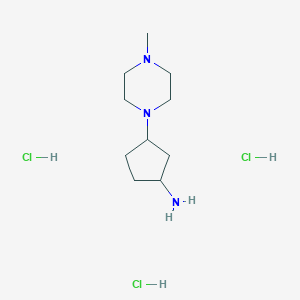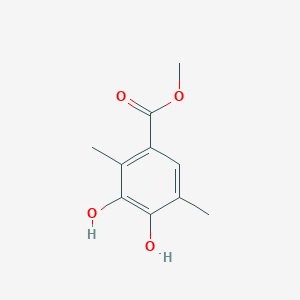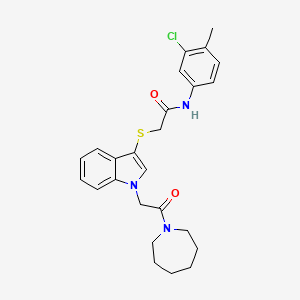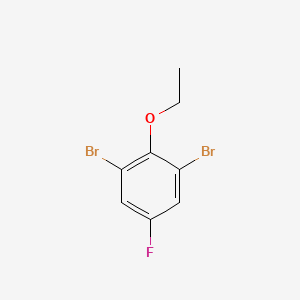![molecular formula C19H18F3N3O4 B2992890 4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime CAS No. 866019-71-8](/img/structure/B2992890.png)
4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime is a complex organic compound with the molecular formula C19H18F3N3O4. This compound is characterized by the presence of a morpholine ring, a nitro group, and a trifluoromethyl-substituted benzyl oxime moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime typically involves multiple steps. The starting material, 4-morpholino-3-nitrobenzaldehyde, undergoes a condensation reaction with 4-(trifluoromethyl)benzylamine in the presence of an oxidizing agent to form the desired oxime. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Analyse Des Réactions Chimiques
4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime stands out due to its unique combination of functional groups. Similar compounds include:
- 4-morpholino-3-nitrobenzaldehyde
- 4-(trifluoromethyl)benzylamine
- 4-morpholino-3-nitrobenzenecarbaldehyde oxime
These compounds share some structural similarities but differ in their specific functional groups and chemical properties .
Propriétés
IUPAC Name |
(E)-1-(4-morpholin-4-yl-3-nitrophenyl)-N-[[4-(trifluoromethyl)phenyl]methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4/c20-19(21,22)16-4-1-14(2-5-16)13-29-23-12-15-3-6-17(18(11-15)25(26)27)24-7-9-28-10-8-24/h1-6,11-12H,7-10,13H2/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBORIFNKIMPDS-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NOCC3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N/OCC3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2992811.png)

![[4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2992816.png)
![[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2992817.png)
![3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2992818.png)


![4,5-Dimethyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2992823.png)



![Methyl 4-[[(1-methyltriazole-4-carbonyl)amino]carbamothioylamino]benzoate](/img/structure/B2992828.png)
